C–Br vs C–Cl Bond Reactivity Differential Enables Sequential Cross-Coupling
Quantum mechanical calculations on a closely related dihalogenated pyrimidine, 5-bromo-2,4-dichloropyrimidine, reveal that the C–Br bond has a lower IR stretching frequency (1165 cm⁻¹) than the C–Cl bond (1191 cm⁻¹), indicating a weaker bond and greater lability toward oxidative addition . This 26 cm⁻¹ difference translates into preferential C–Br activation in palladium-catalyzed reactions, consistent with the experimental observation that bromo substituents on pyrimidines react up to three-fold faster than chloro in aminolysis [1].
| Evidence Dimension | C–X bond strength (IR stretching frequency) |
|---|---|
| Target Compound Data | C–Br ~1165 cm⁻¹ (extrapolated from 5-bromo-2,4-dichloropyrimidine) |
| Comparator Or Baseline | C–Cl ~1191 cm⁻¹ (same system) |
| Quantified Difference | Δ = 26 cm⁻¹ (weaker C–Br) |
| Conditions | DFT calculation on 5-bromo-2,4-dichloropyrimidine |
Why This Matters
Predicts that the C5-bromo site will react preferentially in cross-coupling, allowing sequential functionalization not possible with mono-halogenated analogs.
- [1] Arantz, B. W.; Brown, D. J. Pyrimidine Reactions. Part XXII. The Relative Reactivities of Some Corresponding Chloro-, Bromo-, and Iodo-pyrimidines in Aminolysis. J. Chem. Soc. C 1971, 1889–1891. View Source
